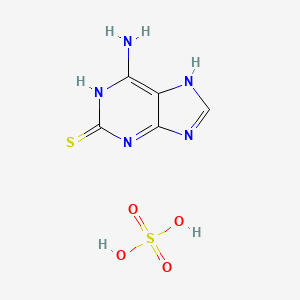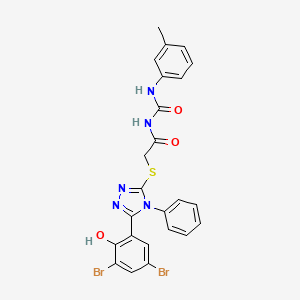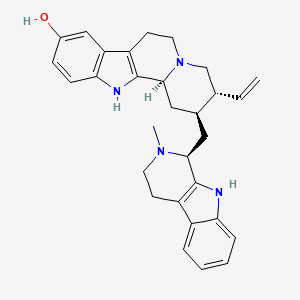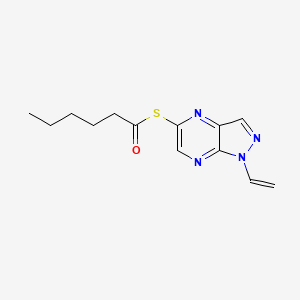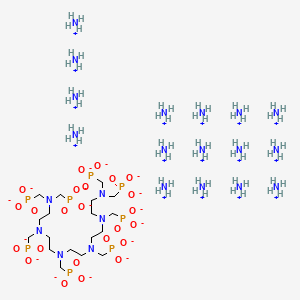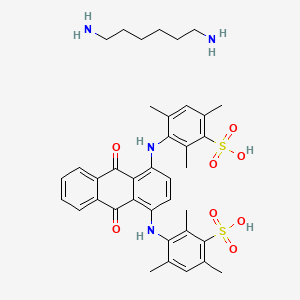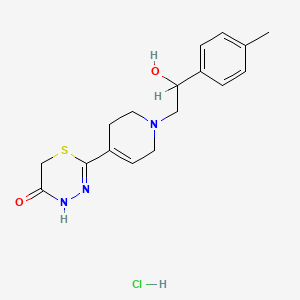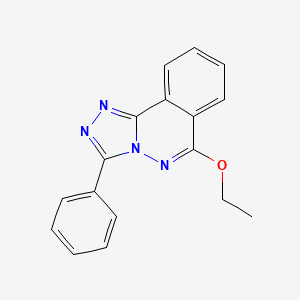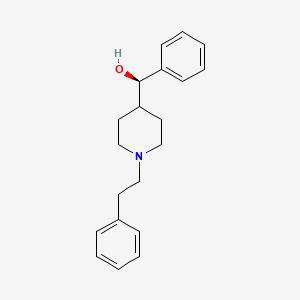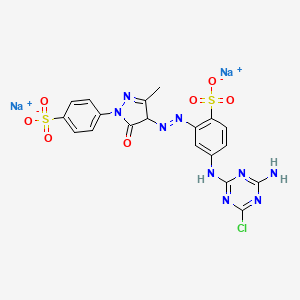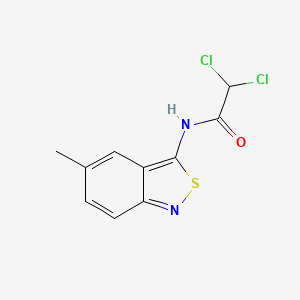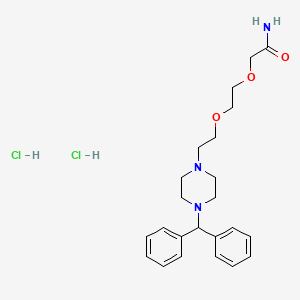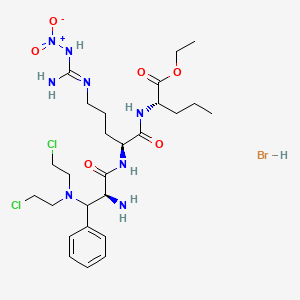
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amidation. The final step involves the formation of the monohydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)ethylamine: Shares structural similarities but differs in its functional groups and overall complexity.
Ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)isonicotinate: Similar in having bis(2-chloroethyl)amino groups but varies in its core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
35849-53-7 |
|---|---|
Molecular Formula |
C26H43BrCl2N8O6 |
Molecular Weight |
714.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-5-[[amino(nitramido)methylidene]amino]pentanoyl]amino]pentanoate;hydrobromide |
InChI |
InChI=1S/C26H42Cl2N8O6.BrH/c1-3-9-20(25(39)42-4-2)33-23(37)19(12-8-15-31-26(30)34-36(40)41)32-24(38)21(29)22(18-10-6-5-7-11-18)35(16-13-27)17-14-28;/h5-7,10-11,19-22H,3-4,8-9,12-17,29H2,1-2H3,(H,32,38)(H,33,37)(H3,30,31,34);1H/t19-,20-,21-,22?;/m0./s1 |
InChI Key |
ODJVXBXZQHPSNS-GSJIPYROSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br |
Canonical SMILES |
CCCC(C(=O)OCC)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



